molecular formula C23H24N2O5 B12625180 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine CAS No. 918942-22-0

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine

Cat. No.: B12625180
CAS No.: 918942-22-0
M. Wt: 408.4 g/mol
InChI Key: GMXKZICJQHEOPE-HNNXBMFYSA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is a synthetic amino acid derivative featuring the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in solid-phase peptide synthesis (SPPS). The compound consists of an L-alanyl residue linked to a glycine moiety modified with an N-prop-2-en-1-yl (allyl) group. The Fmoc group provides temporary protection for the α-amino group during peptide chain assembly, while the allyl group on glycine may serve as a protective or reactive handle for post-synthetic modifications .

Properties

CAS No.

918942-22-0

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-prop-2-enylamino]acetic acid

InChI

InChI=1S/C23H24N2O5/c1-3-12-25(13-21(26)27)22(28)15(2)24-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,15,20H,1,12-14H2,2H3,(H,24,29)(H,26,27)/t15-/m0/s1

InChI Key

GMXKZICJQHEOPE-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N(CC=C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)N(CC=C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Protection of Amino Groups

The first step in synthesizing this compound typically involves the protection of the amino group in L-alanine and glycine using 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups. This is achieved through the following reaction:

$$
\text{L-Alanine} + \text{Fmoc-Cl} \rightarrow \text{Fmoc-L-alanine}
$$

Reagents:

  • Fmoc-Cl (9H-fluoren-9-ylmethoxycarbonyl chloride)
  • Base (e.g., triethylamine)

Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Room temperature

Coupling Reactions

After protection, the next step is to couple Fmoc-L-alanine with N-prop-2-en-1-ylglycine. This step can be performed using standard peptide coupling reagents such as:

$$
\text{Fmoc-L-alanine} + \text{N-prop-2-en-1-ylglycine} \xrightarrow{\text{DIC/HOBt}} \text{this compound}
$$

Reagents:

  • Dicyclohexylcarbodiimide (DIC)
  • Hydroxybenzotriazole (HOBt)

Conditions:

  • Solvent: DMF or dichloromethane (DCM)
  • Temperature: 0°C to room temperature

Deprotection Steps

Once the coupling reaction is complete, the Fmoc protecting group must be removed to yield the final product. This is typically done using a base such as piperidine.

$$
\text{this compound} + \text{Piperidine} \rightarrow \text{Final Product}
$$

Reagents:

  • Piperidine

Conditions:

  • Solvent: DMF
  • Temperature: Room temperature

Purification Processes

Following deprotection, purification of the compound can be achieved through techniques such as:

High Performance Liquid Chromatography (HPLC)

This method is essential for isolating the desired compound from unreacted starting materials and by-products.

Method Description
HPLC Utilizes a C18 column with a gradient elution of acetonitrile and water to separate compounds based on polarity.

Recrystallization

This technique can also be employed to further purify the product by dissolving it in a suitable solvent at high temperature and then allowing it to crystallize upon cooling.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is primarily utilized as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of L-alanine, allowing for the selective addition of other amino acids during peptide chain elongation. This mechanism is crucial in synthesizing complex peptides without unwanted side reactions.

Synthesis Methods:
The compound is synthesized through a series of steps involving the protection of L-alanine's amino group with the Fmoc group and subsequent coupling with N-prop-2-en-1-ylglycine. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), typically carried out in dimethylformamide (DMF).

Biological Research

Protein Interactions:
In biological studies, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Its structure allows researchers to manipulate peptide sequences effectively, enabling the study of specific biological functions and mechanisms.

Anti-inflammatory Properties:
Research has shown that derivatives of fluorenylmethoxycarbonyl amino acids exhibit anti-inflammatory activities. For instance, compounds similar to this compound have been found effective against conditions like oxazolone dermatitis and adjuvant arthritis in animal models. These findings suggest potential therapeutic applications for inflammatory diseases .

Medical Applications

Drug Development:
This compound's ability to serve as a protective group in peptide synthesis makes it valuable for drug development. It facilitates the creation of peptide-based drugs that can target specific biological pathways, potentially leading to new treatments for various diseases .

Therapeutic Potential:
Studies indicate that fluorenylmethoxycarbonyl amino acids can inhibit T lymphocyte activation and leukocyte infiltration, which are critical in inflammatory responses. This suggests their use in developing therapies for autoimmune disorders and other inflammatory conditions .

Industrial Applications

Synthetic Peptides Production:
In industrial settings, this compound is utilized in automated peptide synthesizers for large-scale production of synthetic peptides. These peptides find applications in pharmaceuticals, cosmetics, and research reagents.

Purification Techniques:
High-performance liquid chromatography (HPLC) is commonly employed to purify synthesized peptides containing this compound, ensuring high yield and purity essential for both research and commercial applications.

Summary Table of Applications

Field Application Description
Chemistry Peptide SynthesisServes as a building block and protective group in peptide synthesis.
Biology Protein InteractionsUsed to study enzyme-substrate interactions and protein dynamics.
Medicine Drug DevelopmentFacilitates the design of peptide-based therapeutics targeting specific diseases.
Industry Synthetic Peptides ProductionEmployed in automated synthesizers for large-scale peptide manufacturing.

Case Studies

  • Anti-inflammatory Research:
    A study demonstrated that fluorenylmethoxycarbonyl derivatives inhibited T lymphocyte activation and reduced leukocyte infiltration in animal models of inflammation, showcasing their potential as therapeutic agents for inflammatory diseases .
  • Peptide Therapeutics Development:
    Researchers utilized this compound to synthesize a novel peptide that exhibited enhanced binding affinity to a target receptor involved in cancer progression, highlighting its utility in drug design.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed using piperidine, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Substituent Diversity on Glycine

The target compound is distinguished by its N-allyl glycine modification. Below is a comparison with analogous Fmoc-protected glycine derivatives:

Compound Name Substituent on Glycine Key Features References
Target Compound N-Allyl Allyl group enables mild deprotection (e.g., Pd-catalyzed) and click chemistry applications.
Fmoc-N-methylglycine (Fmoc-Sarcosine) N-Methyl Smaller alkyl group; enhances lipophilicity and alters peptide conformation.
(S)-N-(Methylsulfonyl)glycine derivatives (e.g., BB7, 1a) N-Methylsulfonyl Sulfonamide mimics protease transition states; used in inhibitor design.
Fmoc-N-(isobutylsulfonyl)glycine (BB9) N-Isobutylsulfonyl Bulky sulfonyl group improves steric hindrance and binding specificity.
Ethyl N-Fmoc-N-hydroxyglycinate N-Hydroxy Hydroxyl group participates in hydrogen bonding; used in hydroxamate synthesis.

Structural and Spectral Comparisons

NMR Data :

  • Target Compound : Expected allyl proton signals at δ 5.0–6.0 ppm (vinyl CH₂) and δ 5.2–5.8 ppm (CH=CH₂) with characteristic coupling patterns (J = 10–17 Hz) .
  • Fmoc-Sarcosine : Methyl protons at δ 2.8–3.0 ppm (N–CH₃) .
  • BB7 (N-Methylsulfonyl) : Sulfonyl group causes deshielding, with SO₂–CH₃ protons at δ 3.2–3.5 ppm .

HRMS Data :

  • Target Compound : Calculated molecular formula C₂₄H₂₄N₂O₅ (exact mass: 420.17 g/mol).
  • Fmoc-Sarcosine: C₁₉H₁₉NO₄ (exact mass: 329.13 g/mol) .
  • BB7 : C₂₉H₃₀N₂O₆S (exact mass: 534.18 g/mol) .

Physicochemical Properties

Property Target Compound Fmoc-Sarcosine BB7 (N-Methylsulfonyl)
Molecular Weight ~420.17 g/mol 329.13 g/mol 534.18 g/mol
Solubility Moderate in DMF/DCM High in DMF Low in DCM
Deprotection Pd(0)-mediated Piperidine/DMF Acidic hydrolysis

Biological Activity

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine, commonly referred to as Fmoc-L-alanyl-N-prop-2-en-1-ylglycine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound exhibits unique properties due to its structure, which combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with L-alanine and N-prop-2-en-1-ylglycine. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, applications in research, and comparative studies.

The primary mechanism of action for this compound is its function as a protecting group during peptide synthesis. The Fmoc group protects the amino functionality of L-alanine, preventing unwanted reactions during the elongation of peptide chains. The selective removal of the Fmoc group can be achieved using piperidine, allowing for the sequential addition of other amino acids to form complex peptides .

1.1 Chemical Stability

The Fmoc group provides excellent stability under various conditions, making it suitable for solid-phase peptide synthesis (SPPS). It is resistant to treatment with trifluoroacetic acid (TFA) and can withstand storage in organic solvents like dimethylformamide (DMF) without significant degradation .

1.2 Reactivity

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or aldehydes.
  • Reduction : Reduction yields primary amines.
  • Substitution : Nucleophilic substitution reactions can occur at the Fmoc group.

2.1 Peptide Synthesis

This compound is extensively used in peptide synthesis due to its ability to protect amino groups while allowing for the formation of peptide bonds. The Fmoc strategy has revolutionized peptide chemistry by enabling rapid synthesis with high yields .

2.2 Drug Development

This compound has potential applications in drug development, particularly in creating peptides that can serve as therapeutic agents or drug delivery systems .

2.3 Enzyme Studies

In biological research, this compound aids in studying enzyme-substrate interactions and protein-protein interactions. By incorporating it into peptides, researchers can investigate the functional roles of specific amino acids in biological processes .

3. Comparative Studies

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructureKey Features
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanineStructureStandard Fmoc amino acid; widely used
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-homoarginineStructureContains additional guanidino group; enhances binding interactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanineStructureModified phenylalanine; alters hydrophobicity and solubility

3.1 Unique Properties

The combination of the Fmoc protecting group with L-alanine and N-prop-2-en-1-ylglycine allows for specific applications that are not achievable with other similar compounds. This unique structure facilitates more efficient peptide synthesis and offers distinct advantages in biological assays .

4.1 Case Study: Peptide Synthesis Efficiency

In a study conducted by Sheppard et al., the efficiency of using Fmoc-L-alanyl-N-prop-2-en-1-ylglycine in synthesizing complex peptides was evaluated. The results indicated that using this compound resulted in higher purity and yield compared to traditional methods utilizing Boc protection strategies .

4.2 Case Study: Therapeutic Applications

Research published by Luckose et al. explored the effects of peptides synthesized with this compound on anabolic hormone release. The findings suggested that these peptides could enhance muscle recovery and performance due to their influence on hormonal pathways .

Q & A

Q. Basic

NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in CDCl3_3 or DMSO-d6_6) confirm regiochemistry and stereochemistry. Key signals include Fmoc aromatic protons (7.3–7.8 ppm) and glycine α-protons (3.8–4.2 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF verifies molecular weight (e.g., calculated [M+H]+^+: 383.40, observed: 383.42) .

HPLC Purity : ≥95% purity is standard, with UV detection at 254 nm for Fmoc chromophore absorption .

How can coupling efficiency during synthesis be optimized, particularly for sterically hindered residues?

Advanced
Coupling challenges arise with bulky side chains (e.g., allyl-glycine). Strategies include:

  • Double Coupling : Repeat coupling steps with excess activated amino acid (3–5 equiv).
  • Activators : Use HOBt/DIC or Oxyma Pure/DIC for improved kinetics.
  • Microwave Assistance : 50°C for 10–20 minutes enhances reaction rates .
  • Ultrasound : Sonication disrupts aggregates, improving accessibility .

How is stereochemical integrity maintained during synthesis, and what analytical methods detect epimerization?

Advanced
Epimerization risks increase at elevated temperatures or prolonged basic conditions. Mitigation includes:

  • Low-Temperature Deprotection : Piperidine in DMF at 0–4°C minimizes racemization.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol 85:15).
  • Circular Dichroism (CD) : Detects conformational shifts in the amide backbone .

How should researchers resolve contradictions in NMR data, such as unexpected splitting or missing signals?

Q. Advanced

Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing splitting.

2D NMR (COSY, HSQC) : Assigns ambiguous protons/carbons (e.g., allyl group vs. Fmoc overlaps) .

Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves structural ambiguities.

What are the stability profiles of this compound under varying pH and solvent conditions?

Q. Advanced

  • Acidic Conditions (pH <3) : Fmoc cleavage occurs rapidly; avoid trifluoroacetic acid (TFA) during storage.
  • Basic Conditions (pH >9) : Accelerates hydrolysis of the allyl ester.
  • Solvent Stability : Stable in DMSO at -20°C for ≤6 months; avoid aqueous buffers >pH 7.0 .

How is this compound applied in designing peptidomimetics targeting protein-protein interactions?

Advanced
The allyl-glycine moiety introduces conformational rigidity, while Fmoc-L-alanyl enhances protease resistance. Applications include:

  • CXCR2 Inhibitors : Fluorescent ligands with Fmoc-glycine spacers improve binding kinetics .
  • Heterogeneous Peptidomimetics : Incorporation into β-strand mimics disrupts PPIs (e.g., p53-MDM2) .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (Category 4 acute toxicity) .
  • Storage : -20°C in airtight, light-protected containers; desiccate to prevent hydrolysis.

How can researchers troubleshoot low yields in allyl-glycine coupling steps?

Q. Advanced

  • Side Reaction Analysis : Check for allyl ester migration via 1^1H NMR (shift from 5.8 ppm to 5.2 ppm).
  • Activation Method : Switch to HATU over DCC for higher coupling efficiency.
  • Resin Swelling : Pre-swell resin in DMF for 1 hour before coupling .

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